3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structure that includes an ethynyl group, a methylphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, including the formation of the ethynyl group and the incorporation of the methylphenyl and propanoic acid moieties. Common synthetic routes may involve:
Formation of the Ethynyl Group: This can be achieved through the reaction of a suitable precursor with an acetylene derivative under specific conditions.
Incorporation of the Methylphenyl Group: This step may involve the use of a Grignard reagent or other organometallic compounds to introduce the methylphenyl group.
Formation of the Propanoic Acid Moiety: This can be accomplished through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The ethynyl and methylphenyl groups may interact with enzymes or receptors, modulating their activity. The propanoic acid moiety may contribute to the compound’s solubility and bioavailability, enhancing its effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyltoluene: Similar in structure due to the presence of an ethynyl group and a methylphenyl group.
Triisopropyl [ (trimethylsilyl)ethynyl]silane: Contains an ethynyl group and is used in various organic syntheses.
Uniqueness
3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[4-[2-(4-methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C23H25NO4/c1-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)15-20(21(25)26)24-22(27)28-23(2,3)4/h5-8,11-14,20H,15H2,1-4H3,(H,24,27)(H,25,26) |
InChI Key |
XXAJQICNGHOTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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